lithium;1,2-dihydropyrrol-2-ide
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Overview
Description
Lithium;1,2-dihydropyrrol-2-ide is a compound that belongs to the class of organolithium reagents These compounds are known for their high reactivity and are widely used in organic synthesis The structure of this compound consists of a lithium ion coordinated to a 1,2-dihydropyrrol-2-ide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,2-dihydropyrrol-2-ide typically involves the reaction of 1,2-dihydropyrrole with an organolithium reagent such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
1,2-dihydropyrrole+butyllithium→this compound+butane
The reaction is typically carried out at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination. Additionally, the purification of the product may involve techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2-dihydropyrrol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium ion can be substituted with other metal ions or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as halides or other organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole derivatives.
Reduction: Reduced forms of the starting materials.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Lithium;1,2-dihydropyrrol-2-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1,2-dihydropyrrol-2-ide involves the coordination of the lithium ion to the 1,2-dihydropyrrol-2-ide anion. This coordination enhances the nucleophilicity of the anion, making it highly reactive in various chemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Lithium diisopropylamide: Another organolithium reagent used in organic synthesis.
Lithium aluminum hydride: A reducing agent used in various chemical reactions.
Grignard reagents: Organomagnesium compounds used in organic synthesis.
Uniqueness
Lithium;1,2-dihydropyrrol-2-ide is unique due to its specific structure and reactivity Unlike other organolithium reagents, it contains a 1,2-dihydropyrrol-2-ide anion, which imparts unique properties to the compound
Properties
CAS No. |
63762-36-7 |
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Molecular Formula |
C4H4LiN |
Molecular Weight |
73.0 g/mol |
IUPAC Name |
lithium;1,2-dihydropyrrol-2-ide |
InChI |
InChI=1S/C4H4N.Li/c1-2-4-5-3-1;/h1-3,5H;/q-1;+1 |
InChI Key |
GOYZJQHIHVWIRY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CN[C-]=C1 |
Origin of Product |
United States |
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